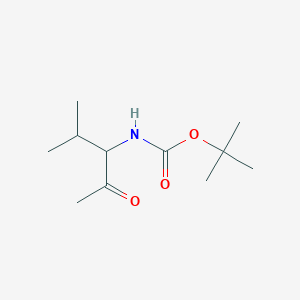
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is a chemical compound with the CAS Number: 208578-61-4 . It has a molecular weight of 215.29 and is typically in the form of a powder . The IUPAC name for this compound is tert-butyl 1-acetyl-2-methylpropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) . Unfortunately, the specific 3D structure of this compound is not available in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 71-74°C . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
. .
Intermediate in Drug Synthesis
This compound can serve as an intermediate in the synthesis of certain drugs . For example, it could be used in the production of drugs for the treatment of multiple myeloma .
Research Use
The compound is often used in scientific research . Researchers can use it to study its properties, reactions, and potential applications .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. Its unique chemical structure could contribute to the properties of these materials.
Chromatography
In chromatography, a method used to separate mixtures, this compound could potentially be used as a stationary phase or as a component of the mobile phase .
Safety Testing
The compound’s safety information, such as hazard statements and precautionary statements, are often studied for regulatory purposes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGQPFDHSRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)
![N-[alpha-(1H-Benzotriazol-1-yl)phenethyl]benzamide](/img/structure/B2755643.png)
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)
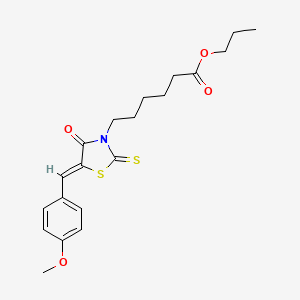
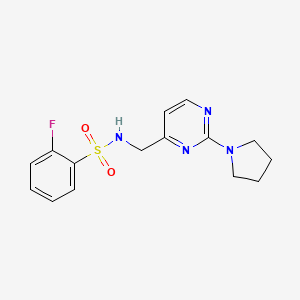
![2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)
![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)
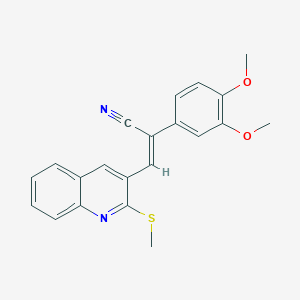
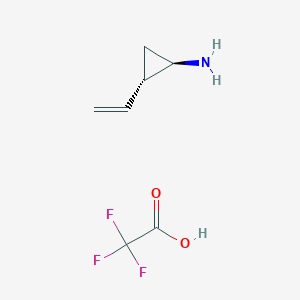
![5-Cyclopropylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2755660.png)
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)

![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)